molecular formula C8H14Br2O B576311 1,3-Dibromooctan-2-one CAS No. 1577-95-3

1,3-Dibromooctan-2-one

Cat. No.: B576311
CAS No.: 1577-95-3
M. Wt: 286.007
InChI Key: HKOOGYYHLSPIJR-UHFFFAOYSA-N
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Description

1,3-Dibromooctan-2-one is an organic compound with the molecular formula C8H14Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and third carbon atoms of an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromooctan-2-one can be synthesized through the bromination of 2-octanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .

Industrial Production Methods

Industrial production of 1,3-dibromo-2-octanone may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromooctan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3-dihydroxy-2-octanone or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used brominating agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of substituted octanones or other derivatives.

    Reduction: Formation of 1,3-dihydroxy-2-octanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,3-Dibromooctan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-octanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: A simpler dibromoalkane used in similar types of reactions.

    1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in the synthesis of 1,3-dibromo-2-octanone.

    1,3-Dibromo-2-propanone: Another brominated ketone with similar reactivity.

Properties

CAS No.

1577-95-3

Molecular Formula

C8H14Br2O

Molecular Weight

286.007

IUPAC Name

1,3-dibromooctan-2-one

InChI

InChI=1S/C8H14Br2O/c1-2-3-4-5-7(10)8(11)6-9/h7H,2-6H2,1H3

InChI Key

HKOOGYYHLSPIJR-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)CBr)Br

Synonyms

1,3-Dibromo-2-octanone

Origin of Product

United States

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